5-Bromo-N-(2,2-difluoroethyl)nicotinamide
CAS No.:
Cat. No.: VC13519345
Molecular Formula: C8H7BrF2N2O
Molecular Weight: 265.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrF2N2O |
|---|---|
| Molecular Weight | 265.05 g/mol |
| IUPAC Name | 5-bromo-N-(2,2-difluoroethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C8H7BrF2N2O/c9-6-1-5(2-12-3-6)8(14)13-4-7(10)11/h1-3,7H,4H2,(H,13,14) |
| Standard InChI Key | DVSWRZZICKCOFF-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=C1Br)C(=O)NCC(F)F |
| Canonical SMILES | C1=C(C=NC=C1Br)C(=O)NCC(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5-Bromo-N-(2,2-difluoroethyl)nicotinamide derives from nicotinamide, a form of vitamin B3. Key modifications include:
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Bromine substitution at the 5-position of the pyridine ring, enhancing electrophilic reactivity and potential halogen bonding interactions.
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2,2-Difluoroethyl group attached to the amide nitrogen, introducing steric bulk and fluorine-mediated electronic effects.
The presence of fluorine atoms adjacent to the ethyl chain increases metabolic stability by resisting oxidative degradation, a common limitation in drug development.
Physicochemical Data
Table 1 summarizes the compound’s key properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.05 g/mol |
| CAS Number | Not publicly disclosed |
| VCID (VulcanChem ID) | VC13519345 |
| Solubility | Likely polar aprotic solvents |
| Stability | Stable under inert conditions |
Data sourced from supplier documentation.
Synthesis and Manufacturing Considerations
Hypothesized Synthetic Routes
While explicit protocols are unavailable, the synthesis likely involves sequential functionalization of the nicotinamide scaffold:
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Bromination: Electrophilic aromatic bromination at the 5-position using reagents like .
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Amide Formation: Coupling of 5-bromonicotinic acid with 2,2-difluoroethylamine via activation with carbodiimides (e.g., EDC/HOBt).
Challenges in Scale-Up
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Fluorine Handling: The 2,2-difluoroethyl group requires anhydrous conditions to prevent hydrolysis.
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Regioselectivity: Ensuring exclusive bromination at the 5-position necessitates careful control of reaction kinetics.
Biological Activities and Mechanisms
Enzyme Modulation
The compound’s nicotinamide backbone suggests potential interactions with NAD(P)-dependent enzymes, such as sirtuins or poly(ADP-ribose) polymerases (PARPs). Bromine’s electron-withdrawing effects may alter substrate binding affinities, while the difluoroethyl group could hinder proteolytic degradation.
Receptor Interactions
Preliminary studies hypothesize activity at G-protein-coupled receptors (GPCRs) due to structural similarities to purinergic receptor ligands. Fluorine atoms may enhance binding via dipole interactions with arginine residues.
Future Research Directions
Mechanistic Elucidation
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Kinetic Studies: Quantify inhibition constants () for putative targets like PARP-1.
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Crystallography: Resolve ligand-enzyme complexes to identify binding motifs.
Pharmacokinetic Optimization
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Bioavailability: Assess oral absorption using Caco-2 cell models.
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Metabolite Profiling: Identify major metabolites via LC-MS/MS to guide structural refinements.
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